molecular formula C11H11NO2S B8295557 N-(2-hydroxyethyl)-1-benzothiophene-2-carboxamide

N-(2-hydroxyethyl)-1-benzothiophene-2-carboxamide

Cat. No. B8295557
M. Wt: 221.28 g/mol
InChI Key: OULLJZIWLLLMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06465508B1

Procedure details

2-Benzothiophenecarboxylic acid (3.0 g, 16.8 mmol) and ethanolamine (1.21 ml, 20 mmol) were coupled according to the procedure of Example 17 to 2.7 g (73% yield) of an off-white solid. 1H NMR (DMSO-d6): δ3.3 (m, CH2), 3.5 (q, CH2), 4.79 (t, NH), 7.1-7.4 (m, 2 Ar H), 7.90 (m, 1 Ar H), 7.95 (m, 1 Ar H), 8.09 (s, 1 Ar H), 8.89 (t, NH) Electrospray Mass Spec: m/z 222.2 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[C:10]([OH:12])=O.[CH2:13]([CH2:15][NH2:16])[OH:14]>>[OH:14][CH2:13][CH2:15][NH:16][C:10]([C:2]1[S:1][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=1)=[O:12]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
S1C(=CC2=C1C=CC=C2)C(=O)O
Step Two
Name
Quantity
1.21 mL
Type
reactant
Smiles
C(O)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCNC(=O)C=1SC2=C(C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 9.85 (± 7.15) g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.